molecular formula C11H15NO B2969930 1-(4-Aminophenyl)-2,2-dimethylpropan-1-one CAS No. 892157-47-0

1-(4-Aminophenyl)-2,2-dimethylpropan-1-one

Cat. No.: B2969930
CAS No.: 892157-47-0
M. Wt: 177.247
InChI Key: IMKFGDHZVCABHA-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2,2-dimethylpropan-1-one is an organic compound with a unique structure that includes an aminophenyl group attached to a dimethylpropanone backbone

Mechanism of Action

Target of Action

The compound “1-(4-Aminophenyl)-2,2-dimethylpropan-1-one” is a synthetic derivative that has been evaluated for its antitrypanosomiasis activity. The primary targets of this compound are the protein targets of the evolutionary cycle of T. cruzi, including Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .

Mode of Action

The compound interacts with its targets through molecular docking and dynamics. For instance, it acts on the active site of the CYP51 receptor, establishing a stable complex with the target through hydrogen interactions .

Biochemical Pathways

cruzi, which suggests that it may affect the pathways related to the life cycle of this parasite .

Pharmacokinetics

The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability. It can form reactive metabolites from N-conjugation and C=C epoxidation, indicating a controlled oral dose. The estimated LD50 rate >500 mg/kg is indicative of a low incidence of lethality by ingestion .

Result of Action

The compound has shown effectiveness against Trypomastigotes, with an in vitro LC50 in the order of 178.9±23.9, similar to the reference drug BZN . This suggests that the compound has a significant inhibitory effect on the proliferation of parasites.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 4-aminophenyl with 2,2-dimethylpropanone under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenyl derivatives .

Scientific Research Applications

1-(4-Aminophenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(4-Aminophenyl)-2,2-dimethylpropan-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of an aminophenyl group with a dimethylpropanone backbone makes it versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(4-aminophenyl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKFGDHZVCABHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892157-47-0
Record name 1-(4-aminophenyl)-2,2-dimethylpropan-1-one
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